![molecular formula C18H26N2O8 B13483369 rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid](/img/structure/B13483369.png)
rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid is a complex organic compound with a unique tricyclic structure. This compound is characterized by its two tert-butoxycarbonyl (Boc) protecting groups and its diazatricyclo core, which makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the diaza functionality.
- Protection of the amine groups with tert-butoxycarbonyl (Boc) groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the diaza functionality.
Substitution: The Boc protecting groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler diaza compound.
科学研究应用
rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid involves its interaction with specific molecular targets. The Boc protecting groups can be removed under acidic conditions, revealing the active diaza core, which can then interact with various biological or chemical targets. The pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- (2R)-1-(4-Methylphenylsulfinyl)-2-methoxypiperidine
- (4R)-4-[(2R,3S)-3-[(1R)-1-(tert-Butyldimethylsilyloxy)ethyl]-4-oxo-2-azetidinyl]-2-diazo-3-oxovaleric acid
- 2,4-Dimethyl-6-acetyl-7-oxo-6-azabicyclo[3.2.1]octa-3-ene-8-carboxylic acid
Uniqueness
rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid is unique due to its tricyclic structure and the presence of two Boc protecting groups. This makes it more stable and versatile compared to similar compounds, allowing for a wider range of applications in various fields.
属性
分子式 |
C18H26N2O8 |
|---|---|
分子量 |
398.4 g/mol |
IUPAC 名称 |
(1R,2R,5S,6S)-3,8-bis[(2-methylpropan-2-yl)oxycarbonyl]-3,8-diazatricyclo[4.2.0.02,5]octane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H26N2O8/c1-15(2,3)27-13(25)19-7-9-10-8-20(14(26)28-16(4,5)6)18(10,12(23)24)17(9,19)11(21)22/h9-10H,7-8H2,1-6H3,(H,21,22)(H,23,24)/t9-,10-,17+,18+/m1/s1 |
InChI 键 |
IPPVEDIPSDANIQ-MKXFUORMSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@]1([C@]3([C@@H]2CN3C(=O)OC(C)(C)C)C(=O)O)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2C1(C3(C2CN3C(=O)OC(C)(C)C)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



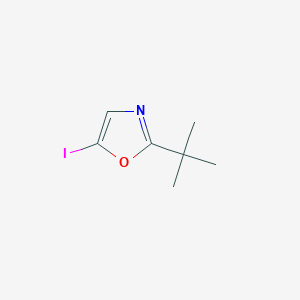


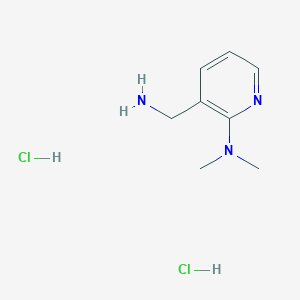
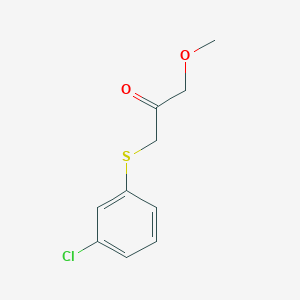
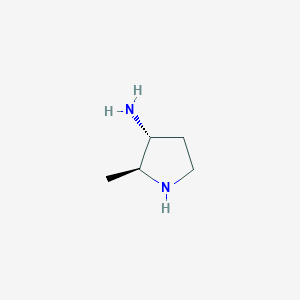
![tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13483348.png)
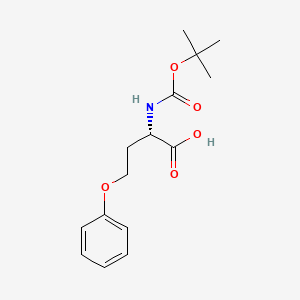


![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)

![{Bicyclo[2.2.2]octan-2-yl}methanethiol](/img/structure/B13483392.png)
